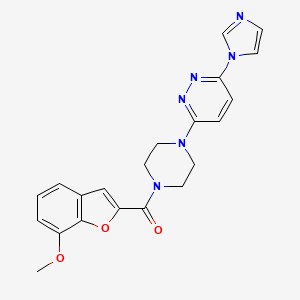

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Description

This compound features a hybrid structure combining a pyridazine core substituted with a 1H-imidazole group, a piperazine linker, and a 7-methoxybenzofuran moiety. Such heterocyclic systems are prevalent in medicinal chemistry due to their pharmacological versatility, particularly in targeting central nervous system (CNS) receptors and enzymes .

Properties

IUPAC Name |

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O3/c1-29-16-4-2-3-15-13-17(30-20(15)16)21(28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-7-22-14-27/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCKGZHFOYPYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.4 g/mol. The structure includes several key functional groups:

- Piperazine moiety : Contributes to the compound's ability to interact with various biological targets.

- Imidazole and pyridazine rings : Known for their roles in enzyme inhibition and receptor modulation.

- Methoxybenzofuran : Enhances the lipophilicity and potential bioactivity of the compound.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate receptor functions. The imidazole and pyridazine rings allow for interaction with phosphatases such as SHP2, which is implicated in various cancer pathways. The piperazine ring enhances binding affinity, making the compound a promising candidate for therapeutic applications.

In vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against BCR-ABL kinase, a critical target in chronic myeloid leukemia therapies .

Case Studies

- BCR-ABL Kinase Inhibition :

-

SHP2 Inhibition :

- Research highlighted the role of this compound in inhibiting SHP2 phosphatase activity, which is crucial for cancer cell proliferation. This inhibition was linked to reduced cell viability in various cancer lines, suggesting its potential as an anticancer agent.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Imidazole, piperazine | Anticancer (BCR-ABL inhibitor) |

| 7-Methoxybenzofuran | Benzofuran ring | Antioxidant properties |

| 4-(6-(1H-imidazol-1-yl)pyridazin) derivatives | Multiple heterocycles | Enzyme inhibition |

Synthesis Pathways

The synthesis of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves several steps:

- Formation of the piperazine core : Utilizing standard reactions involving piperazine derivatives.

- Introduction of imidazole and pyridazine rings : Achieved through cyclization reactions under controlled conditions.

- Final coupling with methoxybenzofuran : This step enhances the overall pharmacological profile.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of pyridazine, imidazole, and benzofuran groups. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula (C24H25N5O3).

Key Findings :

Structural Similarities :

- Both the target compound and Compound 7 share a piperazine linker and methoxy-substituted aromatic systems, which are critical for receptor binding and metabolic stability.

- The imidazole/benzimidazole groups in both compounds enhance interactions with histamine receptors or other Zn²⁺-dependent enzymes .

Functional Divergences :

- Compound 7 exhibits dual H1/H4 receptor antagonism due to its benzimidazole and pyridine moieties, whereas the target compound’s benzofuran and pyridazine groups may favor selectivity for other GPCR subtypes (e.g., serotonin or dopamine receptors) .

- Unlike quaternary ammonium surfactants (e.g., BAC-C12), the target compound lacks a charged hydrophilic head, suggesting distinct physicochemical behavior (e.g., lower critical micelle concentration) .

Methodological Insights :

- Compound similarity assessments rely on computational tools (e.g., Tanimoto coefficients) and experimental validation (e.g., NMR for structural elucidation, spectrofluorometry for aggregation studies) .

Implications for Drug Design

The target compound’s benzofuran moiety may improve blood-brain barrier penetration compared to Compound 7’s benzyl group, making it a candidate for CNS disorders. However, its pyridazine-imidazole core could introduce metabolic liabilities (e.g., cytochrome P450 interactions) absent in simpler alkylammonium surfactants .

Preparation Methods

Cyclization Reaction

Reaction Conditions :

- Substrate : 2-Hydroxy-4-methoxybenzaldehyde (1.0 equiv)

- Reagent : Ethyl bromoacetate (1.2 equiv), K₂CO₃ (2.0 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C, 6 hours

- Yield : 78–85%

The product, ethyl 7-methoxybenzofuran-2-carboxylate , is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1).

Preparation of the Pyridazine-Imidazole-Piperazine Intermediate

Synthesis of 3-(1H-Imidazol-1-yl)-6-Chloropyridazine

Method A :

- Substrate : 3,6-Dichloropyridazine (1.0 equiv)

- Reagent : Imidazole (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

- Solvent : Toluene

- Temperature : 100°C, 12 hours

- Yield : 65%

Method B :

Piperazine Substitution

The chloropyridazine intermediate undergoes nucleophilic aromatic substitution with piperazine:

- Substrate : 3-(1H-Imidazol-1-yl)-6-chloropyridazine (1.0 equiv)

- Reagent : Piperazine (3.0 equiv)

- Solvent : Ethanol

- Temperature : 80°C, 24 hours

- Yield : 58%

Amide Coupling for Final Assembly

The benzofuran carbonyl chloride is reacted with the pyridazine-piperazine intermediate under Schotten-Baumann conditions:

Reaction Protocol

- Step 1 : 7-Methoxybenzofuran-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C to form the acyl chloride.

- Step 2 : The acyl chloride is added dropwise to a solution of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazine (1.0 equiv) and triethylamine (3.0 equiv) in DCM.

- Temperature : 0°C → room temperature, 4 hours

- Yield : 63%

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.45 (m, 2H, benzofuran-H), 4.10 (s, 3H, OCH₃), 3.85–3.45 (m, 8H, piperazine-H).

- HRMS : m/z 405.1662 [M+H]⁺ (calc. 405.1668).

Alternative Synthetic Routes and Optimization

One-Pot Coupling Strategy

A patent (WO2014093583A2) describes a palladium-mediated one-pot coupling using 7-methoxybenzofuran-2-boronic acid and 3-(1H-imidazol-1-yl)-6-bromopyridazine , though yields remain suboptimal (47%).

Q & A

What are the optimal synthetic routes for (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone, and how can reaction conditions be optimized to improve yield and purity?

Answer:

Synthesis typically involves multi-step protocols, including coupling reactions between pyridazine, imidazole, and benzofuran moieties. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., nucleophilic substitutions) require gradual heating to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethers (THF) may stabilize reactive species .

- Catalysts : Palladium-based catalysts for cross-coupling steps improve regioselectivity .

Validation : Monitor progress via TLC and confirm final structure using -NMR and -NMR spectroscopy .

How can structural contradictions in spectroscopic data for this compound be resolved across independent studies?

Answer:

Discrepancies in NMR/IR peaks often arise from conformational polymorphism or solvent effects. Mitigation strategies:

- Standardized solvents : Use deuterated DMSO or CDCl for consistency .

- X-ray crystallography : Resolve absolute configuration ambiguities .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values .

What advanced spectroscopic techniques are recommended for elucidating the electronic environment of the imidazole-pyridazine core?

Answer:

- 2D-NMR (COSY, NOESY) : Map - coupling and spatial proximity of aromatic protons .

- Mass spectrometry (HRMS) : Confirm molecular ion fragmentation patterns .

- UV-Vis spectroscopy : Analyze π→π* transitions in the benzofuran moiety to assess conjugation .

How does the 7-methoxy group on the benzofuran moiety influence the compound’s pharmacokinetic properties?

Answer:

The methoxy group enhances lipophilicity, improving membrane permeability. However, it may reduce metabolic stability due to potential demethylation by cytochrome P450 enzymes. Methodological validation :

- LogP measurements : Compare with analogs lacking the methoxy group .

- In vitro microsomal assays : Quantify metabolic degradation rates .

What strategies are effective in optimizing this compound’s solubility for in vivo studies?

Answer:

- Salt formation : Use hydrochloride or phosphate salts to enhance aqueous solubility .

- Co-solvent systems : Employ PEG-400 or cyclodextrins for preclinical formulations .

- Prodrug design : Introduce ionizable groups (e.g., esters) at the piperazine nitrogen .

How can researchers validate target engagement of this compound in neurological assays?

Answer:

- Radioligand binding assays : Compete with -labeled ligands (e.g., serotonin receptor antagonists) to quantify affinity .

- Calcium flux assays : Use FLIPR® platforms to measure GPCR activation/inhibition .

- Knockdown models : Compare activity in wild-type vs. receptor-deficient cell lines .

What computational methods are suitable for predicting off-target interactions of this compound?

Answer:

- Molecular docking : Screen against homology models of related kinases or GPCRs .

- Machine learning : Train models on ChEMBL bioactivity data to predict polypharmacology .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

How can contradictory results in cytotoxicity assays between 2D and 3D cell models be addressed?

Answer:

Discrepancies often arise from differences in drug penetration and hypoxia in 3D spheroids. Solutions:

- Multicellular tumor spheroids (MCTS) : Standardize size (300–500 µm) and culture conditions .

- Hypoxia markers : Quantify HIF-1α levels to correlate cytotoxicity with oxygen gradients .

- Permeability enhancers : Co-treat with efflux pump inhibitors (e.g., verapamil) .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Answer:

Challenges : Matrix interference from endogenous amines and low concentrations in plasma.

Solutions :

- LC-MS/MS : Use MRM mode with transitions at m/z 450→312 (quantifier) and 450→285 (qualifier) .

- Sample preparation : Solid-phase extraction (C18 columns) to remove phospholipids .

- Internal standards : Deuterated analogs (e.g., d-methoxy group) for normalization .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

- Core modifications : Replace pyridazine with pyrimidine to assess π-stacking effects .

- Substituent scanning : Introduce halogens (F, Cl) at the benzofuran 5-position to enhance target affinity .

- Piperazine substitution : Test N-alkyl vs. N-aryl groups for metabolic stability .

What in silico tools are recommended for predicting the environmental impact of this compound?

Answer:

- QSAR models : Use EPI Suite™ to estimate biodegradation and ecotoxicity .

- Molecular docking : Predict interactions with environmental receptors (e.g., soil enzymes) .

- Fugacity modeling : Assess partitioning into air/water/soil phases based on LogP and vapor pressure .

How can researchers address batch-to-batch variability in synthetic yields during scale-up?

Answer:

- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, stirring rate) via response surface methodology .

- Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate formation .

- Crystallization control : Use anti-solvent addition rates to ensure consistent polymorph formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.